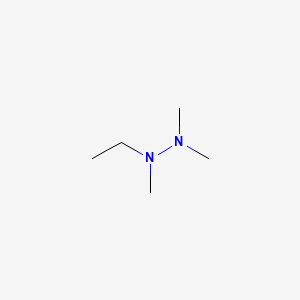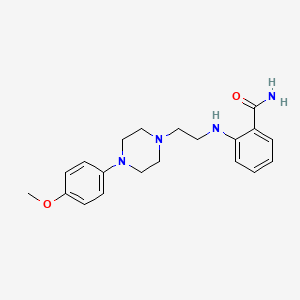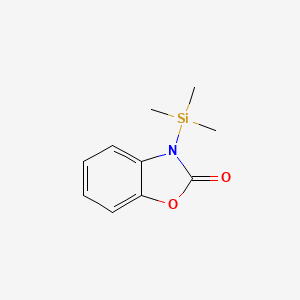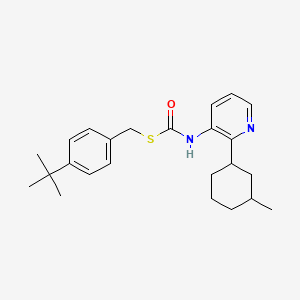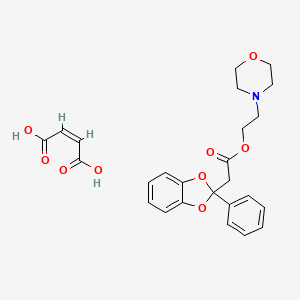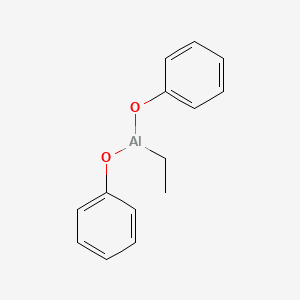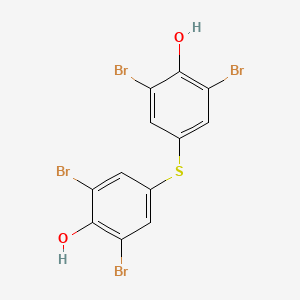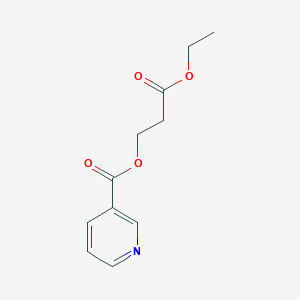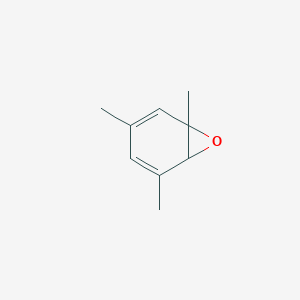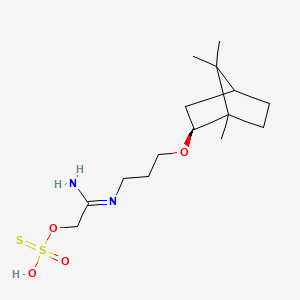
S-((N-(3-(2-Bornyloxy)propyl)amidino)methyl) hydrogen thiosulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-((N-(3-(2-Bornyloxy)propyl)amidino)methyl) hydrogen thiosulfate is an organic compound that features a thiosulfate group attached to a complex organic moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-((N-(3-(2-Bornyloxy)propyl)amidino)methyl) hydrogen thiosulfate typically involves the reaction of a thiosulfate salt with an appropriate organic precursor. One common method involves the nucleophilic substitution reaction where the thiosulfate anion (S2O3^2-) reacts with an alkyl halide to form the desired thiosulfate ester . The reaction conditions often include a polar aprotic solvent and a mild base to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
S-((N-(3-(2-Bornyloxy)propyl)amidino)methyl) hydrogen thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfate or other sulfur-containing compounds.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The thiosulfate group can be substituted by other nucleophiles, leading to the formation of different organic derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the thiosulfate group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfate, while reduction could produce thiols.
Aplicaciones Científicas De Investigación
S-((N-(3-(2-Bornyloxy)propyl)amidino)methyl) hydrogen thiosulfate has several scientific research applications:
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs or as a diagnostic tool.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which S-((N-(3-(2-Bornyloxy)propyl)amidino)methyl) hydrogen thiosulfate exerts its effects involves the interaction of the thiosulfate group with various molecular targets. The thiosulfate group can act as a nucleophile, participating in substitution reactions with electrophilic centers in biological molecules. This interaction can modulate the activity of enzymes and other proteins, affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- S-(2-{[3-Oxo-3-(1,3-thiazol-2-ylamino)propyl]amino}ethyl) hydrogen thiosulfate
- S-(2-[[4-(3-Methoxyphenyl)butyl]amino]ethyl) hydrogen thiosulfate
Uniqueness
S-((N-(3-(2-Bornyloxy)propyl)amidino)methyl) hydrogen thiosulfate is unique due to its specific structural features, such as the bornyloxy group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
40283-84-9 |
|---|---|
Fórmula molecular |
C15H28N2O4S2 |
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
2-hydroxysulfonothioyloxy-N'-[3-[[(2S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxy]propyl]ethanimidamide |
InChI |
InChI=1S/C15H28N2O4S2/c1-14(2)11-5-6-15(14,3)12(9-11)20-8-4-7-17-13(16)10-21-23(18,19)22/h11-12H,4-10H2,1-3H3,(H2,16,17)(H,18,19,22)/t11?,12-,15?/m0/s1 |
Clave InChI |
TZWBNVVTNBUDMU-AVERBVTBSA-N |
SMILES isomérico |
CC1(C2CCC1([C@H](C2)OCCCN=C(COS(=O)(=S)O)N)C)C |
SMILES canónico |
CC1(C2CCC1(C(C2)OCCCN=C(COS(=O)(=S)O)N)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


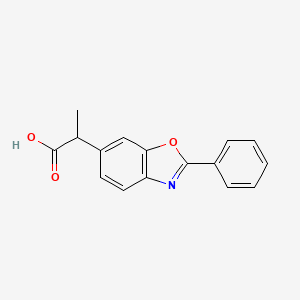

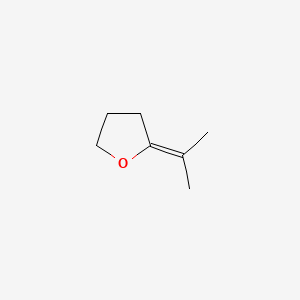
![1-Benzyl-7-azabicyclo[4.1.0]heptane](/img/structure/B14666266.png)
